

Application Notes and Protocols for UK-5099 in Stem Cell Differentiation

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Compound of Interest						
Compound Name:	UK-5099					
Cat. No.:	B1683380	Get Quote				

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **UK-5099**, a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC), in the context of stem cell differentiation. By blocking the transport of pyruvate into the mitochondria, **UK-5099** effectively forces a metabolic shift from oxidative phosphorylation (OXPHOS) to aerobic glycolysis. This metabolic reprogramming has profound effects on stem cell fate, influencing self-renewal, proliferation, and differentiation. These protocols are intended to guide researchers in utilizing **UK-5099** to modulate stem cell behavior for research and therapeutic development.

Mechanism of Action

UK-5099 inhibits the MPC, a heterodimeric protein complex composed of MPC1 and MPC2 subunits located on the inner mitochondrial membrane. This transporter is the crucial gateway for pyruvate, the end product of glycolysis, to enter the mitochondrial matrix and fuel the tricarboxylic acid (TCA) cycle for OXPHOS. By inhibiting the MPC, **UK-5099** reduces mitochondrial respiration and ATP production through OXPHOS, leading to an accumulation of pyruvate in the cytoplasm, which is then predominantly converted to lactate. This metabolic state, known as aerobic glycolysis or the Warburg effect, is characteristic of many proliferative cells, including certain types of stem cells.[1][2][3]



The inhibition of pyruvate import into the mitochondria by **UK-5099** has been shown to impact the epigenetic landscape and signaling pathways that govern stem cell fate. For instance, alterations in acetyl-CoA availability, a downstream product of pyruvate metabolism in the mitochondria, can affect histone acetylation and gene expression.

Applications in Stem Cell Biology

UK-5099 has been utilized in various stem cell models to:

- Maintain Stemness and Inhibit Differentiation: By promoting a glycolytic state, UK-5099 can help maintain the pluripotency and self-renewal of stem cells. This is particularly relevant for expanding stem cell populations in vitro without inducing spontaneous differentiation. In intestinal organoids, UK-5099 treatment leads to an increase in stem cell markers such as Lgr5, Ascl2, Cd44, and Myc, while decreasing differentiation markers.[4][5]
- Promote Proliferation and Activation of Quiescent Stem Cells: Inhibition of the MPC has been demonstrated to activate quiescent stem cell populations. For example, in hair follicle stem cells, UK-5099 accelerates their activation.[3] Similarly, it can induce the activation and proliferation of quiescent adult neural stem cells.[6][7]
- Modulate Lineage Specification: The metabolic state of a stem cell can influence its
 differentiation trajectory. By manipulating the reliance on glycolysis versus OXPHOS with
 UK-5099, researchers can potentially direct stem cells towards specific lineages.
- Model Diseases and Study Metabolic Reprogramming: UK-5099 serves as a valuable tool to study the role of metabolic reprogramming in development and disease. For instance, it has been used to create cancer cells with stem-like properties and increased resistance to chemotherapy.[1][2][8]

Data Presentation: Quantitative Effects of UK-5099

The following table summarizes the concentrations of **UK-5099** used in various stem cell and cancer stem cell studies and their observed effects.



Cell Type	Concentration	Duration of Treatment	Key Observed Effects	Reference
Prostate Cancer Cells (LnCap)	Not specified	Not specified	Increased expression of stemness markers (Oct3/4, Nanog), enhanced aerobic glycolysis, and increased chemoresistance	[1][2]
Intestinal Organoids	Not specified	At least one year (continuous)	Enhanced maintenance of Lgr5-EGFP expression, increased number of crypt- like branches, and increased expression of stem cell markers.	[4]
Hair Follicle Stem Cells (HFSCs)	Not specified	Not specified	Accelerated activation of HFSCs.	[3]
Quiescent Neural Stem Cells (NSPCs)	1 μM or 10 μM	72 hours (for proliferation)	Increased number of cycling and dividing NSPCs, suggesting activation from quiescence.	[7]



Active/Proliferativ e Neural Stem Cells (NSPCs)	1 μM or 10 μM	48 hours, then during differentiation	Reduced total cell number during differentiation, but remaining cells could still differentiate into neurons.	[7]
Ovarian Cancer Cells (SKOV3, OVCAR3)	20 μΜ	1 week	Inhibition of MPC function, increased glucose and glutamine consumption, and increased expression of stemness markers.	[8]
Prostate Cancer Cells (for metabolic flux analysis)	100 μΜ	Not specified	Achieved near- maximal MPC blockade for metabolic tracing experiments.	[9]
AK2-deficient iPSC-derived hemo-angiogenic progenitor cells	Not specified	Not specified	Improved neutrophil maturation.	[10]
Memory T Cells	20 μΜ	Not specified	Promoted memory T cell differentiation.	[11]

Experimental Protocols



Protocol 1: Maintenance of Stemness in Intestinal Organoids with UK-5099

This protocol is adapted from studies demonstrating the role of MPC inhibition in enhancing intestinal stem cell function.[4][5]

- 1. Materials:
- Intestinal crypts isolated from mouse tissue or established intestinal organoid cultures.
- Matrigel (Corning)
- Intestinal Stem Cell Medium (e.g., ENR medium containing EGF, Noggin, and R-spondin)
- UK-5099 (Sigma-Aldrich, Cat# PZ0160)
- DMSO (vehicle control)
- 24-well culture plates
- 2. Procedure:
- Prepare a stock solution of **UK-5099** in DMSO. A 10 mM stock is recommended.
- Thaw Matrigel on ice.
- Resuspend isolated intestinal crypts or dissociated organoid fragments in a small volume of Intestinal Stem Cell Medium.
- Mix the cell suspension with Matrigel at a 1:2 ratio (cells:Matrigel).
- Plate 50 μL domes of the Matrigel-cell mixture into the center of pre-warmed 24-well plates.
- Incubate at 37°C for 15-30 minutes to allow the Matrigel to solidify.
- Prepare Intestinal Stem Cell Medium with the desired final concentration of UK-5099 (e.g., 10 μM) and a vehicle control (DMSO at the same final concentration as the UK-5099 condition).



- Gently add 500 μL of the prepared medium to each well.
- Culture the organoids at 37°C and 5% CO2.
- Refresh the medium every 2-3 days.
- Monitor organoid growth and morphology. Assess stem cell activity by observing the number of crypt-like domains and through downstream analysis like qPCR for stem cell and differentiation markers.

Protocol 2: Activation of Quiescent Neural Stem Cells with UK-5099

This protocol is based on findings that MPC inhibition can drive quiescent neural stem cells into a proliferative state.[6][7]

1. Materials:

- Quiescent adult neural stem/progenitor cells (NSPCs). Quiescence can be induced by growth factor withdrawal.
- NSPC proliferation medium (e.g., DMEM/F12 supplemented with N2, B27, EGF, and bFGF).
- NSPC quiescence medium (e.g., DMEM/F12 with N2 and B27, without EGF and bFGF).
- **UK-5099** (Sigma-Aldrich, Cat# PZ0160)
- DMSO (vehicle control)
- Poly-L-ornithine and laminin-coated culture vessels.
- Reagents for proliferation assays (e.g., Ki67, phospho-histone H3 antibodies for immunocytochemistry).

2. Procedure:

• Culture proliferative NSPCs on coated plates in proliferation medium.

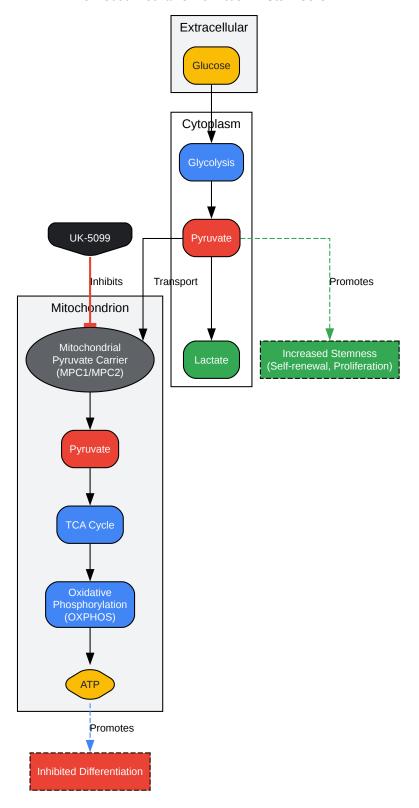


- To induce quiescence, replace the proliferation medium with quiescence medium and culture for 3-5 days.
- Prepare quiescence medium containing **UK-5099** at final concentrations of 1 μ M and 10 μ M, and a vehicle control.
- Treat the quiescent NSPCs with the prepared media.
- Culture for 72 hours.
- Assess NSPC activation and proliferation by:
 - Immunocytochemistry for proliferation markers Ki67 and pH3.
 - Counting the number of positive cells relative to the total number of cells (e.g., DAPIstained nuclei).
 - Performing a cell viability/proliferation assay (e.g., MTT or EdU incorporation assay).

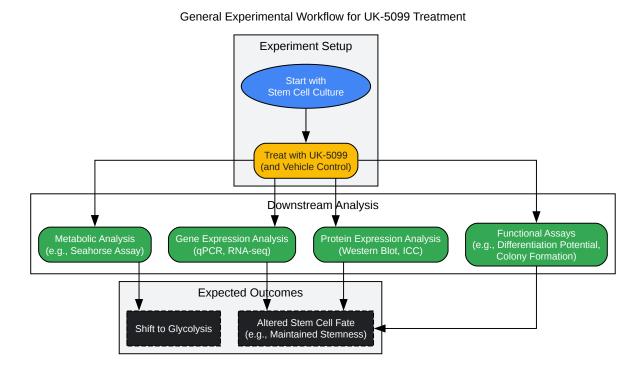
Mandatory Visualizations Signaling and Metabolic Pathways



UK-5099 Mechanism of Action in Stem Cells







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Methodological & Application





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